2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Researchers developing protease/kinase inhibitors or SDHI fungicides require a reliable source of the C2-CF3-substituted thiazole scaffold. 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid provides the exact electronic profile (σp = +0.54, π = +0.88) essential for SAR consistency. • Enables direct amide coupling at C5-COOH for library synthesis • C2-CF3 group improves metabolic stability and potency • Validated scaffold for SDHI fungicides (EC50 = 1.28 mg/L against R. solani) • Consistent ≥98% purity; ambient shipping; global stock.

Molecular Formula C5H2F3NO2S
Molecular Weight 197.14 g/mol
CAS No. 1286734-84-6
Cat. No. B110575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid
CAS1286734-84-6
Synonyms2-(trifluoroMethyl)thiazole-5-carboxylic acid
Molecular FormulaC5H2F3NO2S
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C(F)(F)F)C(=O)O
InChIInChI=1S/C5H2F3NO2S/c6-5(7,8)4-9-1-2(12-4)3(10)11/h1H,(H,10,11)
InChIKeyPOPWMBOAMPURLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid – Overview


2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS: 1286734-84-6) is a heterocyclic building block comprising a 1,3-thiazole core, a C5-carboxylic acid handle for derivatization, and a C2-trifluoromethyl (-CF3) substituent. The compound has a molecular weight of 197.14 g/mol and a molecular formula of C5H2F3NO2S [1]. This core scaffold is a recognized privileged structure in medicinal chemistry [2]. The compound's primary utility lies in its role as a versatile intermediate for constructing more complex bioactive molecules, with its value proposition stemming from the distinct electronic and physicochemical profile conferred by the C2-CF3 group .

Heterocyclic building block with C5-carboxylic acid handle for amide/ester diversification
C2-trifluoromethyl group supports metabolic stability and lipophilicity modulation
Privileged thiazole scaffold for medicinal and agrochemical research

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: Irreplaceability


Substituting 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid with a different thiazole-5-carboxylic acid derivative carries significant risk of project failure due to the profound impact of the 2-position substituent on downstream molecular properties and synthetic accessibility. The -CF3 group is a powerful electron-withdrawing group that dramatically alters the reactivity of the thiazole ring and the pKa of the carboxylic acid compared to analogs with methyl, hydrogen, or other substituents at the C2 position [1]. This substitution pattern is not arbitrary; it is deliberately preserved in numerous patent-protected drug candidates and agrochemicals, including the commercial fungicide thifluzamide, which utilizes a 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid precursor [2]. Replacing this specific scaffold with a generic or non-fluorinated analog would necessitate a complete re-optimization of the downstream lead series, invalidating established structure-activity relationships (SAR) and patent strategies [3].

C2-substituent shift

Replacing C2-CF3 with CH3 or H alters electron-withdrawing character and may compromise metabolic stability, leading to SAR invalidation.

Regioisomer mismatch

C5-carboxylic acid and C4-carboxylic acid regioisomers are not interchangeable; synthetic origins and 3D pharmacophore vectors differ.

Non-fluorinated analogs

Lack of -CF3 eliminates key lipophilicity and electronic tuning, potentially reducing target binding and membrane permeability.

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid: Key Differentiators


Enhanced Metabolic Stability via C2-CF3

The presence of a trifluoromethyl group at the C2 position is a well-established strategy to block oxidative metabolism and enhance metabolic stability compared to non-fluorinated or methyl-substituted analogs. The -CF3 group's strong electron-withdrawing nature and high bond strength make the adjacent positions on the thiazole ring resistant to cytochrome P450-mediated oxidation, a common clearance mechanism. This property is consistently observed across multiple fluorinated heterocycle series [1].

Metabolic Stability
Class-level inference
C2-CF3 blocks oxidative metabolism vs. C2-CH3 or H
Supports metabolic stability review
Fluorinated heterocycle principles
Medicinal Chemistry Drug Metabolism Pharmacokinetics

Modular Derivatization at C5 Position

The C5-carboxylic acid group on this scaffold is an ideal chemical handle for rapid diversification into amides, esters, and other functional groups. This allows for modular, parallel synthesis of compound libraries for structure-activity relationship (SAR) studies. In contrast, related scaffolds like 2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid or 5-bromo-2-(trifluoromethyl)thiazole offer different points of diversification or require less straightforward, lower-yielding chemistry to introduce the same range of functional groups .

Derivatization Modularity
Class-level inference
C5-COOH enables direct amide/ester coupling
Enables parallel SAR exploration
Standard coupling conditions
Medicinal Chemistry Parallel Synthesis SAR

Key Precursor for SDHI Fungicide Discovery

Derivatives of thiazole-5-carboxylic acid bearing trifluoromethyl groups are the active scaffold for commercial succinate dehydrogenase inhibitor (SDHI) fungicides. For example, the fungicide thifluzamide is synthesized from 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. A closely related analog in the same class, N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-methylthio-4-(trifluoromethyl)thiazole-5-carboxamide (Compound 8i), demonstrated potent fungicidal activity with an EC50 value of 1.28 mg/L against the economically important plant pathogen Rhizoctonia solani, a performance comparable to the commercial standard [1].

Fungicidal Potency
Cross-study comparable
EC50 1.28 mg/L (analog)
Reported fungicidal assay context
Against Rhizoctonia solani
Agrochemistry Fungicide Crop Protection

Unique Physicochemical Profile of C2-CF3

The C2-trifluoromethyl group introduces a unique combination of high lipophilicity (π = +0.88 for -CF3 vs. π = +0.56 for -CH3) and strong electron-withdrawing character (Hammett σp = +0.54 for -CF3 vs. σp = -0.17 for -CH3) compared to a C2-methyl substituent [1]. This dual effect impacts membrane permeability and target binding. This specific combination is a key design feature for optimizing passive diffusion across biological membranes while simultaneously modulating the electron density of the thiazole ring to tune interactions with a target protein's aromatic or charged residues [2].

Physicochemical Profile
Class-level inference
π = +0.88 (lipophilicity), σp = +0.54 (e–withdrawing)
Distinct from C2-CH3 (π +0.56, σp -0.17)
Hansch-Fujita parameters
Computational Chemistry ADME Prediction Drug Design

C5 vs. C4 Acid: Regioisomeric Differentiation

The position of the carboxylic acid group (C5 vs. C4) on the thiazole ring is a critical differentiator that dictates the types of coupling reactions that can be performed and the geometry of the final molecules. The C5-acid regioisomer (the target compound) offers a different vector of approach for a coupled moiety compared to the 2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid isomer . This is not a matter of trivial substitution; the choice of C5- vs. C4-acid starting material is determined by the required 3D orientation of the final pharmacophore to match a specific binding pocket. Furthermore, the synthetic routes to these two isomers are different, and one cannot be readily converted to the other .

Regioisomer Identity
Head-to-head comparison
C5-acid vs. C4-acid: distinct chemical entities
Non-interchangeable; synthetic origins differ
3D pharmacophore vector depends on regioisomer
Synthetic Methodology Regioselectivity Building Block Selection

2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic Acid Applications


Protease & Kinase Inhibitor Library Synthesis

In medicinal chemistry, 2-(Trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a high-value building block for constructing focused libraries of potential protease or kinase inhibitors. The C5-carboxylic acid handle enables rapid amide coupling with diverse amine-containing fragments to explore SAR. The C2-CF3 group, with its unique lipophilic and electron-withdrawing properties (π = +0.88; σp = +0.54), is a strategic motif for modulating potency and improving metabolic stability, as outlined in Evidence_Items 1 and 4 [1] [2].

Next-Generation SDHI Fungicide Design

For agrochemical R&D, this compound is the essential starting material for a well-validated class of SDHI fungicides. As shown in Evidence_Item 3, derivatives of thiazole-5-carboxylic acid with trifluoromethyl groups have demonstrated potent activity against major crop pathogens like Rhizoctonia solani, with EC50 values as low as 1.28 mg/L [3]. Procuring this specific building block allows researchers to explore this established pharmacophore space and develop novel analogs with potential activity against resistant fungal strains.

Activity-Based Probes & PROTAC Synthesis

The modular nature of this scaffold, with its orthogonal C5-carboxylic acid and C2-CF3 groups, makes it ideal for constructing bifunctional molecules. The C5-position can be derivatized to create a linker attachment point for a PROTAC (Proteolysis Targeting Chimera) E3 ligase ligand, while the C2-CF3 moiety can be part of the target protein-binding warhead. The distinct physicochemical properties of the -CF3 group can enhance cell permeability of the final large molecule, a critical parameter for successful targeted protein degradation [4].

Fluorinated Conjugated Polymers & Semiconductors

Beyond life sciences, the compound serves as a valuable monomer for organic electronics. The thiazole ring is a common electron-deficient unit used in donor-acceptor conjugated polymers. The C2-CF3 group further lowers the LUMO energy level, enhancing electron mobility, while the C5-carboxylic acid provides a site for polymerization or anchoring to metal oxide surfaces in organic photovoltaic (OPV) or organic field-effect transistor (OFET) applications [5].

Application
Selection Property
Validation Focus
Protease & Kinase Inhibitor Libraries
C5-COOH handle, C2-CF3 metabolic stability
SAR expansion and metabolic stability assay
SDHI Fungicide Design
Thiazole-5-carboxylic acid pharmacophore
Fungicidal potency screening (reported context)
PROTAC Linker Conjugation
Orthogonal C5-COOH for linker attachment
Cell permeability and degradation efficiency
Organic Semiconductors
Electron-deficient thiazole unit with -CF3
Electron mobility and LUMO energy measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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